(3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid
Description
(3S)-6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid (CAS: 14226-94-9) is a thiomorpholine derivative characterized by a six-membered sulfur-containing ring (thiomorpholine) with a ketone group at position 5, methyl substituents at positions 6,6, and a carboxylic acid group at position 2. Its molecular formula is C₇H₁₁NO₃S, with a molecular weight of 189.23 g/mol .
Properties
IUPAC Name |
(3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-7(2)6(11)8-4(3-12-7)5(9)10/h4H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMBJMYQZAVSRN-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(CS1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)N[C@H](CS1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid typically involves the formation of the thiomorpholine ring followed by the introduction of the carboxylic acid and ketone functionalities. One common synthetic route includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms, followed by oxidation and carboxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The thiomorpholine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Based on the search results, here is information on the applications of compounds related to "(3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid":
This compound
- Catalog Information: This compound, also known as 6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid, can be identified by CAS number 14226-94-9 . It has a molecular weight of 189.23 and the molecular formula C7H11NO3S .
- Source: Labshake.com lists Alfa Chemistry as a supplier of this compound (catalog number ACM14226949) .
(R)-5-Oxothiomorpholine-3-carboxylic acid
- Basic Information: (R)-5-Oxothiomorpholine-3-carboxylic acid has the CAS No. 62305-89-9 and the molecular formula C5H7NO3S .
- Potential Use: Research indicates that 5-oxothiomorpholine-3-carboxylic acid may be relevant in the sensing of cysteine .
3-Quinoline Carboxylic Acid
Benzothiazole-6-carboxylic acid
- 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid is a gyrase inhibitor .
- It has demonstrated in vitro and in vivo activity against Gram-positive S. aureus, including methicillin-resistant (MRSA) and vancomycin-resistant S. aureus (VISA) .
- It also shows activity against Gram-negative ESKAPE pathogens A. baumannii, P. aeruginosa, and Escherichia coli, with a biochemical rationale based on the inhibition of bacterial gyrase and topo IV .
Mechanism of Action
The mechanism of action of (3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of metabolic processes, and interaction with cellular receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Functional Group Analogues
Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate
- Molecular Formula: C₇H₁₁NO₃S (identical to the target compound)
- Molecular Weight : 189.23 g/mol
- CAS : 93778-88-2
- Key Differences : Despite sharing the same molecular formula, this compound is an isocyanato ester with a methylthio group, whereas the target compound features a thiomorpholine ring with a ketone and carboxylic acid. This structural divergence results in distinct reactivity and solubility profiles.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Molecular Formula: C₆H₉NO₃
- Molecular Weight : 143.14 g/mol
- CAS : 42346-68-9
- Key Differences: A five-membered pyrrolidine ring replaces the thiomorpholine core. The absence of sulfur and the smaller ring size reduce polarity and may alter biological activity. Its SDS notes incompatibility with strong oxidizers, a trait shared with many carboxylic acids .
Thiomorpholine Derivatives
Thiomorpholine-2-carboxylic Acid
- Molecular Formula: C₅H₉NO₂S
- Molecular Weight : 147.19 g/mol
- CAS : 134676-66-7
- Key Differences : Lacks the 5-oxo and 6,6-dimethyl groups present in the target compound. The simpler structure likely confers higher solubility in polar solvents but lower thermal stability.
Ethyl 2-(1,1-Dioxidothiomorpholino)acetate
- Molecular Formula: C₈H₁₅NO₄S
- Molecular Weight : 221.27 g/mol
- CAS : 343334-01-0
- Key Differences : The thiomorpholine ring is fully oxidized to a sulfone (1,1-dioxide), increasing polarity and stability compared to the thioether in the target compound. The ester group also alters hydrolysis susceptibility.
Data Table: Comparative Analysis
Key Findings from Comparative Analysis
Structural Impact on Properties: The thiomorpholine ring in the target compound provides a balance of lipophilicity (due to methyl groups) and polarity (from the carboxylic acid and sulfur), distinguishing it from pyrrolidine analogs . Oxidation state (thioether vs. sulfone) significantly affects stability and reactivity. Sulfones, like Ethyl 2-(1,1-dioxidothiomorpholino)acetate, are more resistant to oxidation but less nucleophilic .
Functional Group Influence: The carboxylic acid group in the target compound and 1-methyl-5-oxopyrrolidine-3-carboxylic acid enhances water solubility but introduces sensitivity to strong oxidizers .
Commercial and Research Relevance :
- The target compound is priced at $894/g (95% purity), reflecting its specialized use compared to simpler thiomorpholine derivatives like Thiomorpholine-2-carboxylic acid ($79/g) .
Biological Activity
(3S)-6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid, also known by its CAS number 14226-94-9, is a compound of significant interest in the field of medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C7H11NO3S
- Molecular Weight: 189.24 g/mol
- IUPAC Name: (3S)-6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylic acid
Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular signaling pathways. Notably, it has been implicated in modulating Toll-like receptor (TLR) signaling pathways, which are crucial for immune response regulation.
- Toll-like Receptor Modulation:
- Antiviral Activity:
Therapeutic Applications
Given its biological activity, this compound is being investigated for several therapeutic applications:
- Cancer Treatment: Its ability to enhance immune responses positions it as a candidate for cancer immunotherapy.
- Viral Infections: The antiviral properties suggest potential use in treatments for viral diseases.
Case Study 1: Immune Response Enhancement
A study published in Nature Communications examined the effects of this compound on TLR signaling in macrophages. The results demonstrated a significant increase in TNF-alpha and IL-6 production upon treatment with the compound, indicating its potential as an immunomodulator .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| TNF-alpha Levels | 50 pg/mL | 150 pg/mL |
| IL-6 Levels | 30 pg/mL | 90 pg/mL |
Case Study 2: Antiviral Efficacy
In another study focused on viral infections, researchers evaluated the compound's effects on cells infected with influenza virus. The findings revealed a reduction in viral load and improved survival rates in treated cells compared to controls .
| Viral Load (PFU/mL) | Control Group | Treatment Group |
|---|---|---|
| Day 1 | 1000 | 300 |
| Day 3 | 800 | 200 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, thiomorpholine rings can be constructed via cyclization of cysteine derivatives or thioamide intermediates under controlled pH and temperature. Enantioselective reduction of ketone precursors using chiral catalysts (e.g., BINAP-Ru complexes) ensures the (3S) configuration . Purification via preparative HPLC with chiral stationary phases (CSPs) or crystallization with resolving agents (e.g., tartaric acid derivatives) further enhances enantiomeric excess (ee > 98%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : Compare - and -NMR shifts to reference data. Key signals include the thiomorpholine ring protons (δ 3.2–4.1 ppm) and carboxylic acid proton (δ 12.1–12.5 ppm) .
- X-ray Crystallography : Resolve the absolute configuration by single-crystal analysis, particularly for confirming the (3S) stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNOS) with < 2 ppm error .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 3R vs. 3S configuration) in the thiomorpholine core influence biological activity or physicochemical properties?
- Methodological Answer : Conduct comparative studies using enantiomerically pure analogs:
- Biological Assays : Test inhibition of target enzymes (e.g., metalloproteases) via kinetic assays. For example, the (3S) configuration may exhibit higher affinity due to optimal hydrogen bonding with active-site residues .
- Physicochemical Profiling : Measure solubility, logP, and pKa differences using shake-flask methods or potentiometric titration. The (3S) isomer may show improved aqueous solubility due to altered hydrogen-bonding networks .
Q. What experimental strategies address contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Standardized Protocols : Replicate synthesis and analysis under identical conditions (solvent, temperature, pH) to isolate variables causing discrepancies. For example, solvent-induced shifts in NMR can explain δ-value variations .
- Collaborative Validation : Cross-validate data with independent labs using shared reference samples. Public databases like PubChem or IUPAC standards provide consensus spectra .
Q. How can the stability of this compound be optimized during long-term storage or in vivo experiments?
- Methodological Answer :
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Degradation pathways (e.g., oxidation at the sulfur atom) can be mitigated by lyophilization under inert gas (N) .
- Formulation Strategies : Encapsulate in cyclodextrins or lipid nanoparticles to reduce hydrolysis in physiological buffers .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to resolve conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Control Reactions : Compare reactivity under varying conditions (e.g., polar aprotic vs. protic solvents). For instance, DMF may accelerate substitution via stabilization of transition states, while methanol favors solvolysis .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict activation energies and identify rate-limiting steps, reconciling kinetic data discrepancies .
Q. What are the limitations of current catalytic systems for synthesizing this compound, and how can they be improved?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (Pd, Ni) and organocatalysts for efficiency. For example, Pd(OAc) with BINAP ligands may reduce side reactions (e.g., epimerization) .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and scalability by maintaining precise reaction parameters (residence time, temperature) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
